molecular formula C17H17ClFNO3 B8629875 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- CAS No. 84478-39-7

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro-

Cat. No. B8629875
M. Wt: 337.8 g/mol
InChI Key: FLISPQPZFHPXQP-UHFFFAOYSA-N
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Patent
US04563535

Procedure details

N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (II: R=isopropyl) (2 g) and dicyclohexylamine (0.01 g) were dissolved in tetrachloroethylene (20 ml), and a solution of sulfuryl chloride (1 g) in tetrachloroethylene (5 ml) was added dropwise thereto at 80° C. in 2 hours. After completion of the addition, the resultant mixture was stirred at the same temperature as above for 2 hours, followed by extraction with ethyl acetate. The extract was concentrated, and the precipitated crystals were collected by filtration to give 1.85 g of N-(4-chloro-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (I: R=isopropyl). M.P., 81°-82° C.
Name
N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[N:12]1[C:16](=[O:17])[C:15]2[CH2:18][CH2:19][CH2:20][CH2:21][C:14]=2[C:13]1=[O:22].S(Cl)([Cl:26])(=O)=O>ClC(Cl)=C(Cl)Cl.C1(NC2CCCCC2)CCCCC1>[Cl:26][C:6]1[C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]([N:12]2[C:13](=[O:22])[C:14]3[CH2:21][CH2:20][CH2:19][CH2:18][C:15]=3[C:16]2=[O:17])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC(C)C)N1C(C2=C(C1=O)CCCC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(=C(Cl)Cl)Cl
Name
Quantity
0.01 g
Type
catalyst
Smiles
C1(CCCCC1)NC1CCCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC(=C(Cl)Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC(C)C)N1C(C2=C(C1=O)CCCC2)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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